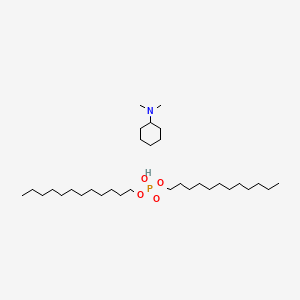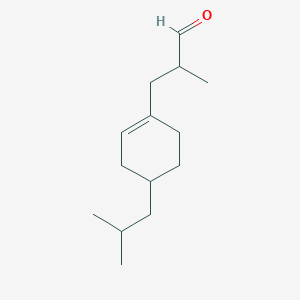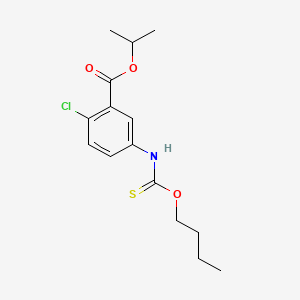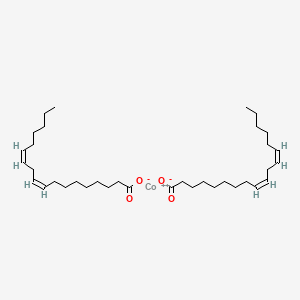
Cobalt dilinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt dilinoleate is a chemical compound with the molecular formula C₃₆H₆₂CoO₄. It is a cobalt salt of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its applications in various fields, including catalysis, coatings, and as a drying agent in paints and varnishes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt dilinoleate can be synthesized through the reaction of cobalt salts with linoleic acid. One common method involves the reaction of cobalt acetate with linoleic acid in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt salts, such as cobalt acetate or cobalt chloride, with linoleic acid. The reaction is often carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through filtration and drying processes to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Cobalt dilinoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cobalt oxide and other oxidation products.
Reduction: It can be reduced to form cobalt metal and linoleic acid.
Substitution: The cobalt ion in this compound can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to substitute the cobalt ion.
Major Products Formed:
Oxidation: Cobalt oxide and various organic oxidation products.
Reduction: Cobalt metal and linoleic acid.
Substitution: Metal dilinoleates and cobalt salts.
Scientific Research Applications
Cobalt dilinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a drying agent in paints, varnishes, and coatings due to its ability to accelerate the drying process.
Mechanism of Action
The mechanism of action of cobalt dilinoleate involves its ability to act as a catalyst in various chemical reactions. The cobalt ion in the compound can undergo redox reactions, facilitating the transfer of electrons and promoting the formation of reaction intermediates. In biological systems, this compound may interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Cobalt linoleate: Similar to cobalt dilinoleate but with a different stoichiometry.
Cobalt oleate: Another cobalt salt of a fatty acid, used in similar applications.
Cobalt stearate: A cobalt salt of stearic acid, used as a drying agent and catalyst.
Uniqueness: this compound is unique due to its specific structure and properties, which make it particularly effective as a drying agent and catalyst. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
6401-84-9 |
|---|---|
Molecular Formula |
C36H62CoO4 |
Molecular Weight |
617.8 g/mol |
IUPAC Name |
cobalt(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
IIGAELMXVLEZPM-GRVYQHKQSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



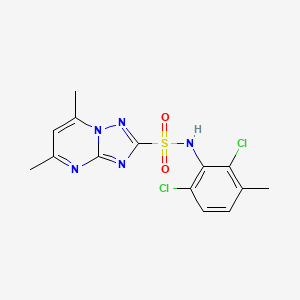
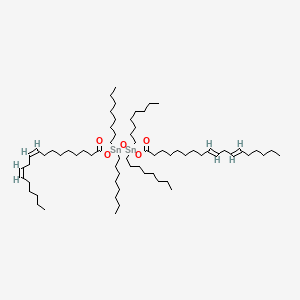

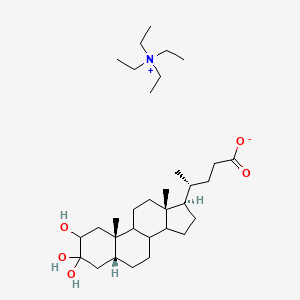
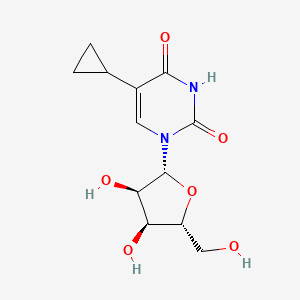
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

